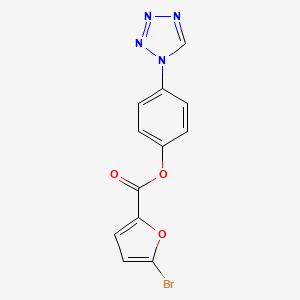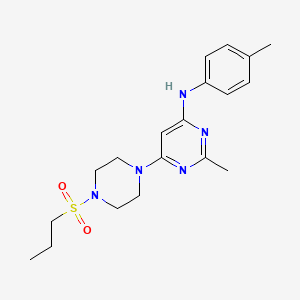
N-(3,4-dimethylphenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3,4-dimethylphenyl group, an ethoxy group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,4-dimethylaniline to yield the benzamide.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide with thiophen-2-ylmethyl chloride in the presence of a base such as triethylamine.
Final Product Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(3,4-dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with methoxy groups instead of methyl groups.
N-(3,4-Dimethylphenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-(3,4-Dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the specific combination of substituents on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of both the ethoxy group and the thiophen-2-ylmethyl group provides distinct properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C22H23NO2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H23NO2S/c1-4-25-20-11-8-18(9-12-20)22(24)23(15-21-6-5-13-26-21)19-10-7-16(2)17(3)14-19/h5-14H,4,15H2,1-3H3 |
InChI Key |
BVOAFSHNMGUMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11331686.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B11331691.png)
![4-butoxy-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11331706.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11331716.png)

![7-chloro-9-methoxy-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11331731.png)
![3-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11331735.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11331738.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-6H,7H,8 H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B11331742.png)
![5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11331753.png)

![N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11331765.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B11331768.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11331770.png)
